
(5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to “(5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone” has been reported in the literature. For example, a series of coumarin substituted triazolo-thiadiazine derivatives were synthesized using 5-methyl isoxazole-3-carboxylic acid, thiocarbohydrazide, and various substituted 3-(2-bromo acetyl) coumarins . The intermediate formed was further reacted with substituted 3-(2-bromo acetyl) coumarins under simple reaction conditions to form the title products in good to excellent yields .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Evaluation
A study on the synthesis of compounds related to (5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone revealed the preparation of a series of derivatives that were evaluated for their anticancer properties. The compounds were synthesized through reactions with various nucleophiles, leading to the creation of hydroxy pyrazole and hydroxy oxazole derivatives, among others. Some of these compounds showed promising anticancer activities, highlighting the potential of this chemical framework in the development of new anticancer agents (Gouhar & Raafat, 2015).
Bioactivation Pathway Elucidation
Research on isoxazole rings, which are structurally related to (5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone, has unveiled a novel bioactivation pathway involving the formation of a glutathione adduct of a cyanoacrolein derivative following isoxazole ring opening. This study provides insights into the metabolic pathways of isoxazole-containing compounds and their potential interactions with biological systems, contributing to the understanding of their pharmacological and toxicological profiles (Yu et al., 2011).
Anti-inflammatory Activity and Molecular Property Prediction
The environmentally benign synthesis of novel isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones, which share a core structure with (5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone, was achieved using vinylogous Henry nitroaldol adducts. These compounds were then assessed for their molecular properties, drug-likeness, and anti-inflammatory activity, showcasing the potential therapeutic applications of this chemical scaffold (Rajanarendar et al., 2015).
Propiedades
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-9-8-12(16-19-9)15(18)17-13-6-7-14(17)11-5-3-2-4-10(11)13/h2-5,8,13-14H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOOOPHDVOUGAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2C3CCC2C4=CC=CC=C34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2360146.png)
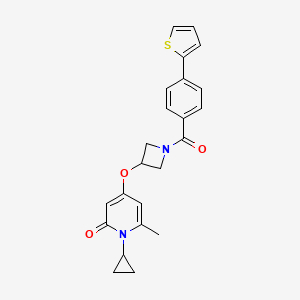
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2360149.png)
![N-[(2,4,6-triphenylphenyl)carbamothioyl]benzamide](/img/structure/B2360150.png)
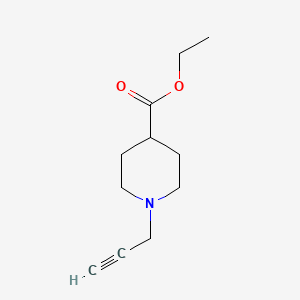
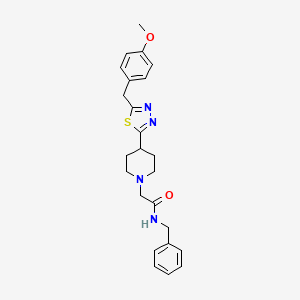
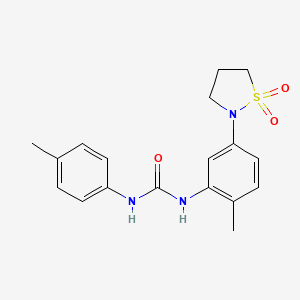
![7-isobutyl-3,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2360157.png)
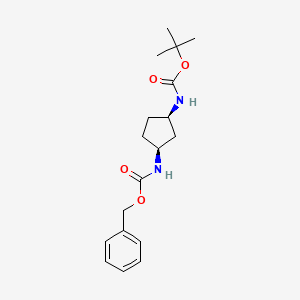
![(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2360161.png)
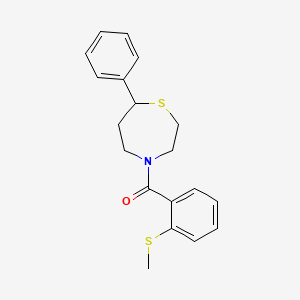
![6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360165.png)

![1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2360168.png)